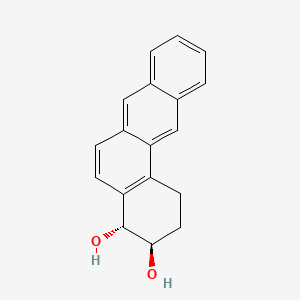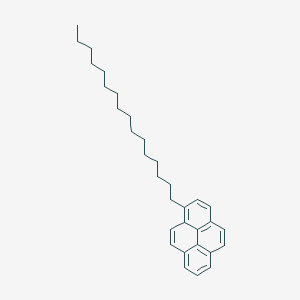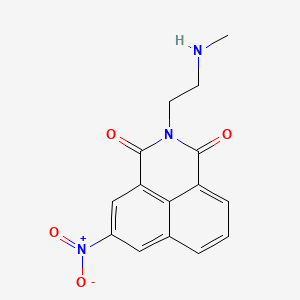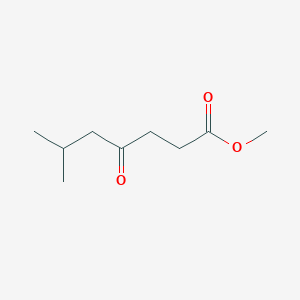silane CAS No. 82482-05-1](/img/structure/B14431490.png)
[3-(4-Methoxyphenyl)prop-2-en-1-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane is an organic compound that features a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane typically involves the reaction of 4-methoxybenzaldehyde with an appropriate allyl silane under catalytic conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)prop-2-en-1-ylsilane involves its interaction with various molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane: Similar structure but with ethyl groups instead of methyl groups on the silicon atom.
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane: Contains phenyl groups instead of methyl groups on the silicon atom.
Uniqueness
3-(4-Methoxyphenyl)prop-2-en-1-ylsilane is unique due to its specific combination of a methoxyphenyl group and a trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
82482-05-1 |
|---|---|
分子式 |
C13H20OSi |
分子量 |
220.38 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)prop-2-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-14-13-9-7-12(8-10-13)6-5-11-15(2,3)4/h5-10H,11H2,1-4H3 |
InChI 键 |
DMXYVWDFQPAODH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)



![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)



![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
